molecular formula C17H14N4O4 B5821173 [(Z)-[amino(pyridin-3-yl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate

Cat. No.: B5821173
M. Wt: 338.32 g/mol
InChI Key: NWMITCHTISKBAA-UHFFFAOYSA-N
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Description

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring, an imide group, and a propanoate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino(pyridin-3-yl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, followed by the formation of the imide group through a cyclization reaction. The final step involves esterification to introduce the propanoate group. Reaction conditions often include the use of organic solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of [(Z)-[amino(pyridin-3-yl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    4-Aminoantipyrine: A compound with a similar pyridine structure but different functional groups.

    2-Hydroxy-2-methylpropiophenone: Shares some structural similarities but differs in its reactivity and applications.

Uniqueness

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O4/c18-15(11-4-3-8-19-10-11)20-25-14(22)7-9-21-16(23)12-5-1-2-6-13(12)17(21)24/h1-6,8,10H,7,9H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMITCHTISKBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)ON=C(C3=CN=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)O/N=C(/C3=CN=CC=C3)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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